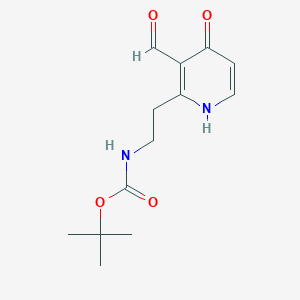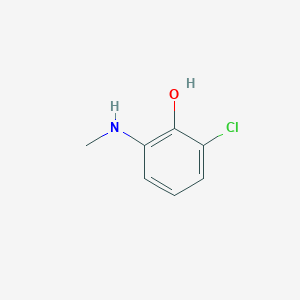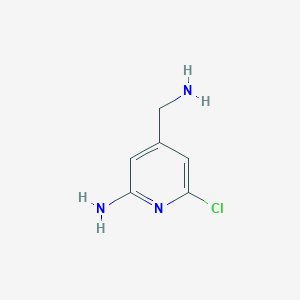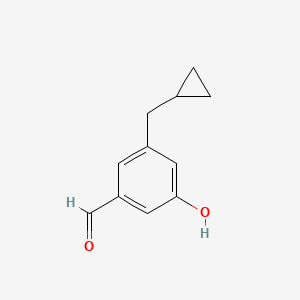
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropylmethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzaldehyde derivative. One common method includes the use of cyclopropylmethyl bromide in a nucleophilic substitution reaction with a suitable benzaldehyde precursor. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde core allows for electrophilic aromatic substitution reactions, where various substituents can be introduced to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
科学的研究の応用
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biochemical pathways.
類似化合物との比較
- 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-methoxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-aminobenzaldehyde
Comparison: 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclopropylmethyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the cyclopropylmethyl group introduces steric effects that can influence its interactions with other molecules.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-10-4-9(3-8-1-2-8)5-11(13)6-10/h4-8,13H,1-3H2 |
InChIキー |
ITDOKMZNXTZKQM-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=CC(=CC(=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


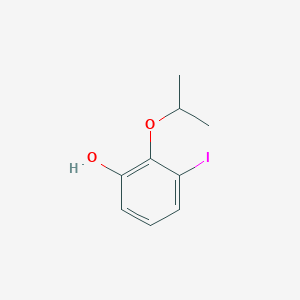

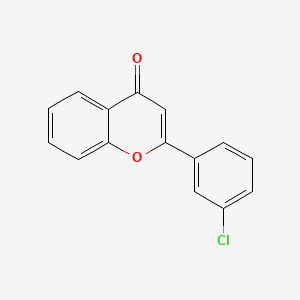

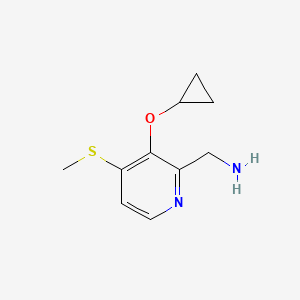
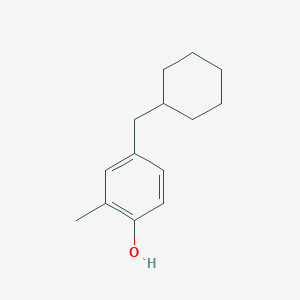
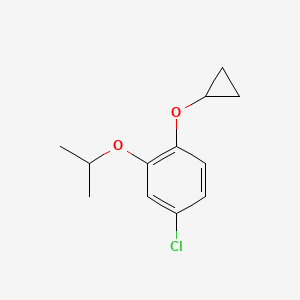

![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)


